Bromo-PEG1-Acid
Overview
Description
Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
This compound is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Recovery from Waste Streams
Bromo-PEG1-Acid has been studied for its recovery from waste aqueous solutions using membrane crystallization. This process involves crystallizing the compound under specific conditions, and its application is significant in the recovery of pharmaceutical compounds from waste streams (Martínez et al., 2014).
Synthesis and Applications
Liquid-Phase Synthesis
This compound has been used in the efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives. This synthesis method offers good yields and high purity, making it significant in pharmaceutical and chemical manufacturing processes (Huang et al., 2007).
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives like poly(ethylene glycol) (PEG) have been utilized for conjugation with therapeutic proteins. This process, known as PEGylation, extends the biological half-life of these proteins, which is crucial for their effectiveness in medical treatments (Roberts et al., 2002).
Mechanism of Action
Target of Action
Bromo-PEG1-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The role of these targets varies, but they are typically disease-related proteins that are selectively degraded for therapeutic purposes .
Mode of Action
This compound interacts with its targets through a process called targeted protein degradation . The bromide (Br) group in this compound is a good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target proteins and induce their degradation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific proteins targeted for degradation. The general mechanism involves the ubiquitin-proteasome system, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, this compound can influence various cellular pathways and processes.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the degradation of its target proteins . By selectively degrading disease-related proteins, this compound can potentially alter cellular functions and pathways, leading to therapeutic effects. The specific effects would depend on the proteins targeted for degradation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment could potentially affect the compound’s solubility and reactivity . Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its targets and induce protein degradation
Future Directions
Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.
Biochemical Analysis
Biochemical Properties
Bromo-PEG1-Acid plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the bromide group, which can participate in nucleophilic substitution reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its bromide group and carboxyl group. The bromide group can participate in nucleophilic substitution reactions, while the carboxyl group can form covalent bonds with proteins and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its chemical structure. The hydrophilic PEG spacer may facilitate its distribution in aqueous environments .
Properties
IUPAC Name |
3-(2-bromoethoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBYHCQUFPLTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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